![molecular formula C15H9N7S B14495958 6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole CAS No. 64858-77-1](/img/structure/B14495958.png)
6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azido group attached to both the benzothiazole and phenyl rings, making it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction or a Heck coupling reaction, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Click Chemistry: The azido groups readily participate in click reactions with alkynes to form triazoles.
Reduction: The azido groups can be reduced to amines using reducing agents like triphenylphosphine (PPh3) or catalytic hydrogenation.
Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts (CuSO4/ascorbate) are commonly used.
Reduction: Triphenylphosphine (PPh3) or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide (NaN3) for azidation reactions.
Major Products Formed
Triazoles: Formed through click reactions.
Amines: Formed through reduction of azido groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a clickable fluorogenic marker for labeling and tracking molecules in chemical reactions.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole primarily involves its azido groups, which can undergo cycloaddition reactions to form triazoles. These reactions are highly specific and efficient, making the compound useful for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
類似化合物との比較
Similar Compounds
2-(4-Azidophenyl)ethenyl-6-methoxybenzothiazole: Similar structure but with a methoxy group instead of an azido group.
4-Azidophenyl glyoxal: Used for selective functionalization of arginine residues in proteins.
Azidophenyl-modified nucleosides: Used for redox labeling of DNA.
Uniqueness
6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole is unique due to the presence of multiple azido groups, which enhance its reactivity and versatility in various chemical and biological applications. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable for bioconjugation and material science .
特性
CAS番号 |
64858-77-1 |
|---|---|
分子式 |
C15H9N7S |
分子量 |
319.3 g/mol |
IUPAC名 |
6-azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H9N7S/c16-21-19-11-4-1-10(2-5-11)3-8-15-18-13-7-6-12(20-22-17)9-14(13)23-15/h1-9H |
InChIキー |
HXUCXSUBYFYBSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=NC3=C(S2)C=C(C=C3)N=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




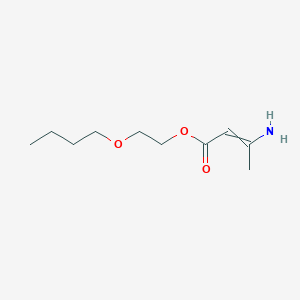
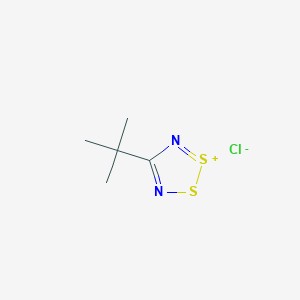
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
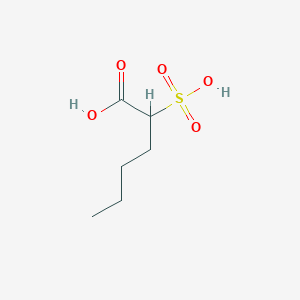

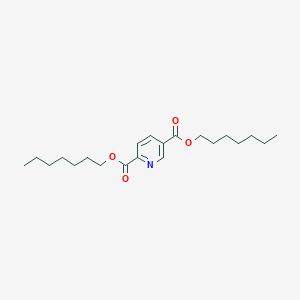


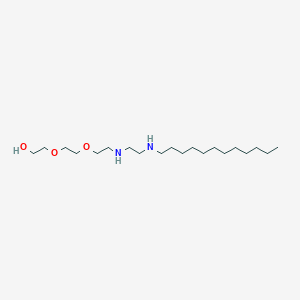
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)

![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
